molecular formula C20H32ClNO2 B1670949 Drofenine hydrochloride CAS No. 548-66-3

Drofenine hydrochloride

Cat. No.: B1670949
CAS No.: 548-66-3
M. Wt: 353.9 g/mol
InChI Key: WIELVDXKOYPANK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Drofenine hydrochloride primarily targets the Transient Receptor Potential Vanilloid 3 (TRPV3) . TRPV3 is a member of the TRP ion channel subfamily and plays a crucial role in various physiological functions . It also acts as a potent competitive inhibitor of Butyrylcholinesterase (BChE) .

Mode of Action

This compound is an antimuscarinic antispasmodic drug . It is assumed to work by increasing the levels of the protein TRPV3 . It interacts with the residue H426, which is essential for the activation of TRPV3 . As a competitive inhibitor of BChE, it prevents the enzyme from breaking down acetylcholine, thereby increasing its levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of TRPV3 and BChE activity. By increasing the levels of TRPV3, it influences the calcium flux in cells . The inhibition of BChE leads to an increase in acetylcholine levels, which can affect various cholinergic pathways in the body .

Result of Action

The activation of TRPV3 by this compound can lead to changes in cellular calcium levels, which can have various downstream effects depending on the cell type . The inhibition of BChE results in increased acetylcholine levels, which can affect muscle contraction and neurotransmission .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual patient factors (such as age, sex, and genetic factors).

Biochemical Analysis

Biochemical Properties

Drofenine hydrochloride is known to interact with various biomolecules. It is a potent competitive inhibitor of butyrylcholinesterase (BChE) . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

This compound exerts its effects on various types of cells, primarily by influencing cell function. It is known to relax smooth muscle cells, which can alleviate conditions such as dysmenorrhea and pain in the gastrointestinal tract, biliary passages, and urogenital tract

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with butyrylcholinesterase (BChE). By binding to the active site of BChE, this compound inhibits the enzyme’s activity This inhibition can lead to changes in gene expression and other downstream effects

Chemical Reactions Analysis

Drofenine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Drofenine hydrochloride is similar to other antimuscarinic antispasmodic drugs such as benactyzine and diphenhydramine . it has greater selectivity for human TRPV3 compared to other compounds like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol . This selectivity makes this compound unique in its ability to modulate TRPV3 without affecting other TRP channels .

Similar compounds include:

  • Benactyzine
  • Diphenhydramine
  • 2-aminoethoxydiphenylboronate (2-APB)
  • Carvacrol

This compound’s unique selectivity for TRPV3 and its potent antispasmodic properties make it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELVDXKOYPANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1679-76-1 (Parent)
Record name Drofenine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3045859
Record name Drofenine hydrochloride
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Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

548-66-3, 3146-19-8, 3146-20-1, 1679-76-1
Record name Drofenine hydrochloride
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Record name Drofenine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drofenine hydrochloride, (+)-
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Record name Drofenine hydrochloride, (-)-
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Record name Drofenine hydrochloride
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Record name DROFENINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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